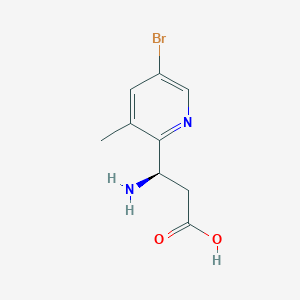

(3R)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid

Beschreibung

(3R)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid is a β-amino acid derivative featuring a pyridin-2-yl ring substituted with a bromine atom at the 5-position and a methyl group at the 3-position. β-Amino acids are pharmacologically significant due to their enhanced metabolic stability and structural diversity compared to α-amino acids .

Eigenschaften

Molekularformel |

C9H11BrN2O2 |

|---|---|

Molekulargewicht |

259.10 g/mol |

IUPAC-Name |

(3R)-3-amino-3-(5-bromo-3-methylpyridin-2-yl)propanoic acid |

InChI |

InChI=1S/C9H11BrN2O2/c1-5-2-6(10)4-12-9(5)7(11)3-8(13)14/h2,4,7H,3,11H2,1H3,(H,13,14)/t7-/m1/s1 |

InChI-Schlüssel |

CGEDBZFUEIBKHW-SSDOTTSWSA-N |

Isomerische SMILES |

CC1=CC(=CN=C1[C@@H](CC(=O)O)N)Br |

Kanonische SMILES |

CC1=CC(=CN=C1C(CC(=O)O)N)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid typically involves the following steps:

Bromination of 3-methylpyridine: The starting material, 3-methylpyridine, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromo-3-methylpyridine.

Formation of the Amino Acid Backbone: The brominated pyridine is then subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

Hydrolysis: The aminonitrile is hydrolyzed under acidic conditions to yield (3R)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming oximes or nitro derivatives.

Reduction: Reduction of the brominated pyridine ring can lead to the formation of dehalogenated products.

Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products:

Oxidation: Oximes, nitro derivatives.

Reduction: Dehalogenated pyridine derivatives.

Substitution: Amino or thio-substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Neurotransmitter Modulation

One of the primary applications of (3R)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid is its role as a modulator of neurotransmitter systems. Research indicates that this compound can influence glutamatergic signaling pathways, which are critical in various neurological conditions such as Alzheimer's disease and schizophrenia. Its structural similarity to known neurotransmitter analogs allows it to interact with glutamate receptors, potentially leading to therapeutic effects in neurodegenerative diseases .

Anticancer Properties

Recent studies have suggested that compounds similar to (3R)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid exhibit anticancer properties by inhibiting tumor cell proliferation and migration. The mechanism involves modulation of the extracellular matrix components, which play a crucial role in tumor progression. The compound's ability to interfere with cellular adhesion and migration pathways makes it a candidate for further investigation in cancer therapeutics .

Neurobiology

Neuroprotective Effects

Research has shown that (3R)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid may possess neuroprotective properties. It has been studied for its potential to protect neurons from oxidative stress and apoptosis. In vitro studies demonstrated that treatment with this compound reduced cell death in neuronal cell lines exposed to neurotoxic agents, suggesting its utility in developing treatments for neurodegenerative diseases .

Material Science

Polymer Chemistry

In material science, (3R)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid is being explored as a building block for the synthesis of novel polymers. Its functional groups allow for the incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for engineering and biomedical applications .

Case Studies

Wirkmechanismus

The mechanism of action of (3R)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can enhance binding affinity through halogen bonding, while the amino acid moiety can participate in hydrogen bonding and electrostatic interactions.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and related β- and α-amino acids:

Table 1. Structural and Functional Comparison

*Molecular weight calculated based on formula inferred from CAS 1270025-33-6 .

Pharmacological and Physicochemical Implications

- Bromine’s electron-withdrawing nature may also influence binding affinity in enzymatic interactions. The 6-hydroxymethyl substituent in the analog from increases hydrophilicity, which may limit blood-brain barrier penetration but improve aqueous solubility .

- Stereochemistry: The (3R) configuration ensures enantioselective interactions, mirroring the importance of chirality in bioactive compounds like 3-Pyridinepropanoic acid derivatives .

Biologische Aktivität

(3R)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid, with the CAS number 1270212-97-9, is a compound that has garnered attention for its potential biological activities. Its structure includes a brominated pyridine moiety, which is known to enhance biological interactions. This article will explore the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₉H₁₁BrN₂O₂

- Molecular Weight : 259.10 g/mol

- CAS Number : 1270212-97-9

Biological Activity Overview

The biological activities of (3R)-3-amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid can be categorized into several key areas:

-

Anti-Fibrotic Activity :

Recent studies have indicated that derivatives of amino acids can exhibit significant anti-fibrotic properties. For instance, related compounds have shown inhibitory effects on collagen synthesis in liver fibrosis models, suggesting that (3R)-3-amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid may also possess similar effects due to its structural analogies with known active compounds . -

Cytotoxicity :

Preliminary evaluations suggest that compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For example, certain derivatives have been shown to inhibit the proliferation of human lung adenocarcinoma and melanoma cell lines, indicating a potential role for (3R)-3-amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid in cancer therapy .

The mechanisms through which (3R)-3-amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid exerts its biological effects are still under investigation. However, potential mechanisms include:

- Inhibition of Collagen Synthesis : Similar compounds have been shown to downregulate the expression of fibrotic markers such as COL1A1 and TGFβ1 in hepatic stellate cells following stimulation with TGFβ1 .

- Cell Cycle Arrest : Some studies suggest that related compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates .

Case Studies and Research Findings

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.